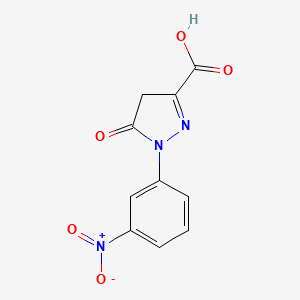
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a carboxylic acid group and a nitrophenyl substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Claisen–Schmidt-type Aldol-Crotonic Condensation: This reaction involves the condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes to form pyridylchalcones.
Analyse Chemischer Reaktionen
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, and other derivatives.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrazine hydrate, acetic acid, hydrogen gas, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activities.
Material Science: The compound exhibits luminescent properties, making it useful in the development of luminescent materials.
Chemical Synthesis: It serves as a valuable synthon in the formation of various heterocycles, including pyrimidines and pyridines.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The nitro group in the compound can be reduced to an amino group, which may interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5-Dihydro-1H-pyrazole Derivatives: These compounds share a similar pyrazole ring structure but may have different substituents, leading to variations in their biological activities.
Pyridylchalcones: These are intermediates in the synthesis of 4,5-dihydro-1H-pyrazole derivatives and have distinct chemical properties.
The uniqueness of this compound lies in its specific combination of a pyrazole ring, carboxylic acid group, and nitrophenyl substituent, which contribute to its diverse biological activities and applications.
Eigenschaften
CAS-Nummer |
89-27-0 |
|---|---|
Molekularformel |
C10H7N3O5 |
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O5/c14-9-5-8(10(15)16)11-12(9)6-2-1-3-7(4-6)13(17)18/h1-4H,5H2,(H,15,16) |
InChI-Schlüssel |
KAUQEIRKYADRME-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Key on ui other cas no. |
89-27-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















